5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of various natural products and therapeutic agents. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multistep reactions. One common approach includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the tetrahydroisoquinoline ring system.
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions and multicomponent reactions to improve yield and selectivity. These methods are designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Conversion of the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amino-tetrahydroisoquinoline derivatives.
Substitution: Iodo- or chloro-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems and exhibit antioxidant properties, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activities.
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a different nitro group position.
5-Bromo-2-methyl-7-nitroisoquinoline: Lacks the tetrahydro ring, offering different chemical properties.
Uniqueness
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11BrN2O2 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
5-bromo-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-3-2-9-7(6-12)4-8(13(14)15)5-10(9)11/h4-5H,2-3,6H2,1H3 |
InChI Key |
PBVREERWQHRBDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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